molecular formula C7H7NO3 B13953873 Hydroxymethyl pyridine-3-carboxylate CAS No. 365972-84-5

Hydroxymethyl pyridine-3-carboxylate

Cat. No.: B13953873
CAS No.: 365972-84-5
M. Wt: 153.14 g/mol
InChI Key: MNTKWTLHOPGOBQ-UHFFFAOYSA-N
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Description

Hydroxymethyl pyridine-3-carboxylate refers to a pyridine derivative featuring a hydroxymethyl (-CH2OH) substituent at the 3-position of the pyridine ring, along with a carboxylate group. These compounds are synthesized via Suzuki-Miyaura cross-coupling reactions, yielding derivatives with fused imidazopyridine systems. The hydroxymethyl group in these structures enhances solubility and influences binding interactions with biological targets like GSK-3β, a kinase implicated in diseases such as cancer and Alzheimer’s .

Properties

CAS No.

365972-84-5

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

hydroxymethyl pyridine-3-carboxylate

InChI

InChI=1S/C7H7NO3/c9-5-11-7(10)6-2-1-3-8-4-6/h1-4,9H,5H2

InChI Key

MNTKWTLHOPGOBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)OCO

Origin of Product

United States

Preparation Methods

Direct Hydroxymethylation of Pyridine-3-Carboxylate Derivatives

One of the classical approaches involves the selective hydroxymethylation at the 3-position of pyridine carboxylates. This process often requires regioselective activation of the pyridine ring to introduce the hydroxymethyl group.

  • Photochemical Valence Isomerization of Pyridine N-Oxides:
    A recent advanced method employs photochemical valence isomerization of pyridine N-oxides to achieve C3-selective hydroxylation, which can be adapted for hydroxymethylation. This metal-free, operationally simple method demonstrates high regioselectivity and functional group tolerance, producing hydroxylated pyridine derivatives that can be further converted into hydroxymethyl compounds. The method involves irradiation-induced rearrangements that selectively hydroxylate the C3 position of the pyridine ring, which can then be chemically transformed to hydroxymethyl derivatives.

Enzymatic and Whole-Cell Biocatalytic Hydroxylation

Biocatalytic methods using whole cells or isolated enzymes present an environmentally friendly alternative for hydroxylation of pyridine derivatives.

  • Whole-Cell Mediated Hydroxylation:
    Studies have shown that certain microbial strains can hydroxylate pyridine derivatives with high regioselectivity. For example, bioconversion of 4-chloropyridin-2-amine resulted in hydroxylated products at specific positions under mild conditions (30 °C), with conversion rates up to 97% after 6 hours. Although this example focuses on chloropyridin-2-amine, similar enzymatic systems may be adapted for hydroxymethyl pyridine-3-carboxylate synthesis by targeting hydroxylation at the 3-position.
Substrate Product Conversion %
1-Methylpyridin-2-one Hydroxylated at 5-position 20
3-(Trifluoromethyl) pyridin-2-ol Hydroxylated at 5-position 46
3-amino-6-methyl-pyridin-2-ol Hydroxylation + dimerization 88

Table 1: Representative enzymatic hydroxylation conversions of pyridine derivatives

Chemical Synthesis via Reaction with Aryldithiophosphonic Acids

A notable chemical synthesis route involves the reaction of 3-(hydroxymethyl)pyridine with aryldithiophosphonic acids to form 3-(hydroxymethyl)pyridinium aryldithiophosphonates.

  • Reaction Conditions and Yields:
    The reaction is performed under mild conditions (20 °C, 1–2 hours) in anhydrous ethanol, yielding the corresponding pyridinium salts in high yields (85–96%). This method leverages the higher reactivity of the aliphatic hydroxyl group in 3-(hydroxymethyl)pyridine compared to the aromatic hydroxyl in 3-hydroxypyridine, favoring the formation of dithiophosphonate salts without esterification under these mild conditions.

  • Scheme Summary:

Reactant Conditions Product Yield (%)
3-(Hydroxymethyl)pyridine + Acid 1a 20 °C, 1–2 h, EtOH 85–96

Table 2: Synthesis of 3-(hydroxymethyl)pyridinium aryldithiophosphonates under mild conditions

Comparative Analysis of Preparation Methods

Method Conditions Advantages Limitations
Photochemical Valence Isomerization Metal-free, light irradiation High regioselectivity, mild, versatile Requires specialized photochemical setup
Enzymatic Whole-Cell Hydroxylation Mild temperature (30 °C) Environmentally friendly, high selectivity Substrate specificity, scale limitations
Chemical Reaction with Aryldithiophosphonic Acids Mild temperature (20 °C), ethanol High yield, straightforward reaction Limited to salt formation, may require further steps

Research Outcomes and Practical Considerations

  • Regioselectivity and Yield:
    Photochemical methods provide precise C3 hydroxylation, crucial for obtaining this compound precursors. Enzymatic methods offer high conversion rates but may require optimization for specific substrates.

  • Reaction Conditions:
    Mild temperatures (20–35 °C) favor biocatalytic and chemical synthesis routes, preserving catalyst activity and minimizing side reactions.

  • Functional Group Compatibility:
    Photochemical and enzymatic methods show broad tolerance to functional groups, allowing late-stage functionalization of complex molecules.

  • Scalability: Chemical synthesis via aryldithiophosphonate salts is scalable and yields stable intermediates, useful for further derivatization.

Chemical Reactions Analysis

Types of Reactions: Hydroxymethyl pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylate group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Pyridine-3,5-dicarboxylic acid.

    Reduction: Pyridine-3-methanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Hydroxymethyl pyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a precursor for the development of drugs targeting specific enzymes or receptors.

    Industry: this compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of hydroxymethyl pyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The hydroxymethyl group can also participate in hydrogen bonding, influencing the compound’s binding affinity to its molecular targets.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Physicochemical Properties

The following table summarizes key pyridine-3-carboxylate derivatives and their structural features:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Data (LC-MS, Activity) Reference
Ethyl 6-[4-(hydroxymethyl)pyridin-3-yl]imidazo[1,5-a]pyridine-3-carboxylate (28) Fused imidazopyridine; hydroxymethyl at pyridine-4 298.1 m/z: 298.1 [M+H]+; Yield: 51%
Lithium 6-(4-(hydroxymethyl)pyridin-3-yl)imidazo[1,5-a]pyridine-3-carboxylate (32) Lithium salt of compound 28 270.1 m/z: 270.1 [M+H]+; Yield: 100%
Ethyl pyridine-3-carboxylate (e.g., compound 6b ) Ethyl ester at pyridine-3; 4-chloro substituent N/A Enhanced activity against B. subtilis
Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride Methyl ester; aminomethyl substituent 253.12 Purity ≥95%; CAS: 1909336-84-0
Methyl 6-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate Fused pyrazolopyridine; hydroxymethyl 206.2 CAS: 1398511-36-8
Key Observations:
  • Hydroxymethyl vs. Ethyl Ester Groups : Ethyl pyridine-3-carboxylate derivatives (e.g., 6b ) exhibit stronger antimicrobial activity against B. subtilis compared to hydroxymethyl analogs, likely due to increased lipophilicity from the ethyl group .
  • Fused Ring Systems : Compounds with fused heterocycles (e.g., imidazopyridine in 28 and 32 ) show enhanced binding to enzymatic targets like GSK-3β, attributed to planar aromatic systems improving π-π stacking .
  • Salt Formation : Lithium salt derivatives (e.g., 32 ) demonstrate higher yields (100%) and lower molecular weights compared to their ester precursors, suggesting improved synthetic efficiency .

Biological Activity

Hydroxymethyl pyridine-3-carboxylate (HMPC) is a compound of significant interest due to its diverse biological activities. This article delves into the various aspects of HMPC, including its synthesis, mechanisms of action, and biological effects, supported by data tables and case studies.

This compound is a pyridine derivative that has garnered attention for its potential therapeutic properties. Studies have indicated its involvement in various biological processes, including antimicrobial and anticancer activities. Understanding the biological activity of HMPC can provide insights into its potential applications in medicine.

HMPC can be synthesized through various chemical pathways, often involving the functionalization of pyridine derivatives. The presence of hydroxymethyl and carboxylate groups enhances its reactivity and biological profile.

Compound Name Structure Biological Activity
This compoundStructureAntimicrobial, Anticancer
4,5-Dihydro-4-methylpyrazolo[1,5-a]pyridine-3-carboxylic acidSimilar core structureAnti-inflammatory properties
4-Methyl-4,5-dihydropyrazolo[1,5-a]pyrimidineRelated heterocyclic compoundAnticancer activity

The biological activity of HMPC is attributed to its interaction with specific molecular targets within cells. Research indicates that it may modulate enzyme activities and cellular signaling pathways, influencing gene expression and physiological responses. The exact molecular targets are still under investigation but may include:

  • Enzymatic Inhibition : HMPC has shown potential in inhibiting key enzymes involved in cancer cell proliferation.
  • Cell Signaling Modulation : It may alter signaling pathways that regulate apoptosis and cell survival.

Antimicrobial Properties

Studies have demonstrated that HMPC exhibits antimicrobial activity against a range of pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes or inhibit vital metabolic processes within bacteria.

Anticancer Effects

HMPC has been investigated for its anticancer properties, particularly against various cancer cell lines such as MCF7 (breast cancer), NCIH460 (lung cancer), and SF268 (brain cancer). Research findings indicate:

  • Cytotoxicity : HMPC shows significant cytotoxic effects on cancer cells, leading to reduced cell viability.
  • Mechanism of Action : The compound may induce apoptosis through the activation of specific cellular pathways.

Case Studies

  • Anticancer Activity Study :
    A study conducted on trans-Pt(II) complexes with hydroxymethyl pyridine derivatives revealed that complexes containing HMPC exhibited enhanced cytotoxicity against MCF7 cells compared to other derivatives. This suggests that the structural features of HMPC contribute positively to its anticancer activity .
  • Antimicrobial Efficacy :
    In a comparative analysis of various pyridine derivatives, HMPC was found to be effective against Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antimicrobial agents .

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